molecular formula C26H17Cl3N2O B11971967 7,9-Dichloro-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-36-8

7,9-Dichloro-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11971967
CAS No.: 303060-36-8
M. Wt: 479.8 g/mol
InChI Key: KOXJHZCPLWEQEX-UHFFFAOYSA-N
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Description

7,9-Dichloro-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C26H17Cl3N2O and its molecular weight is 479.8 g/mol. The purity is usually 95%.
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Biological Activity

7,9-Dichloro-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS No. 303060-36-8) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H17Cl3N2OC_{26}H_{17}Cl_{3}N_{2}O, with a molecular weight of approximately 479.78 g/mol. The structure features multiple chlorine substituents and a naphthalene moiety, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC26H17Cl3N2O
Molecular Weight479.78 g/mol
CAS Number303060-36-8
LogP (octanol-water partition)8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating specific pathways involved in cell death.

For instance, a study demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells through the modulation of signaling pathways associated with apoptosis and cell cycle regulation. These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors within target cells, leading to altered cellular responses.

Interaction Studies

Interaction studies have shown that the compound may bind to key proteins involved in cancer progression and microbial resistance. For example, its binding affinity to certain kinases suggests potential as an inhibitor in signal transduction pathways critical for tumor growth.

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Cells
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers such as caspase activation.

Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.

Properties

CAS No.

303060-36-8

Molecular Formula

C26H17Cl3N2O

Molecular Weight

479.8 g/mol

IUPAC Name

7,9-dichloro-5-(3-chlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H17Cl3N2O/c27-19-7-3-6-18(11-19)26-31-24(21-12-20(28)13-22(29)25(21)32-26)14-23(30-31)17-9-8-15-4-1-2-5-16(15)10-17/h1-13,24,26H,14H2

InChI Key

KOXJHZCPLWEQEX-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC(=CC=C6)Cl

Origin of Product

United States

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